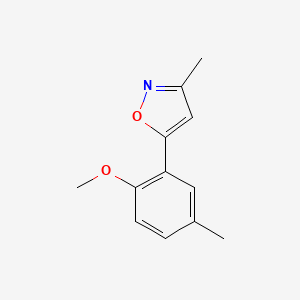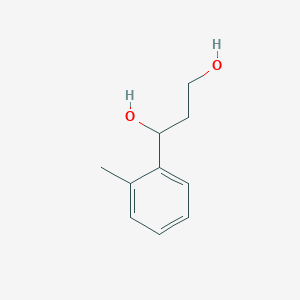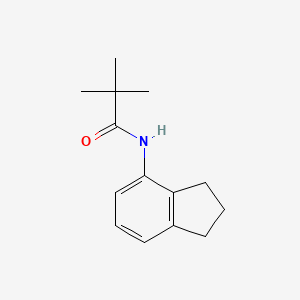
N-(4-Indanyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Indanyl)pivalamide: is an organic compound characterized by the presence of an indane moiety attached to a pivalamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-Indanyl)pivalamide typically involves the reaction of 4-indanone with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(4-Indanyl)pivalamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts if necessary.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : N-(4-Indanyl)pivalamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: : In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications.
Medicine: : The compound is investigated for its potential medicinal properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound in drug development.
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N-(4-Indanyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the pivalamide group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivalamide: A simple amide with a tert-butyl group, used as a reference compound in various studies.
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A derivative with a brominated pyrazole ring, studied for its unique reactivity and biological activity.
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide: A compound with a pyridine ring, used in scientific research for its distinct properties.
Uniqueness: : N-(4-Indanyl)pivalamide stands out due to its indane moiety, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications, from organic synthesis to medicinal chemistry. Its ability to undergo diverse chemical reactions and interact with specific biological targets highlights its potential in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
NDSTTXBKOCMBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
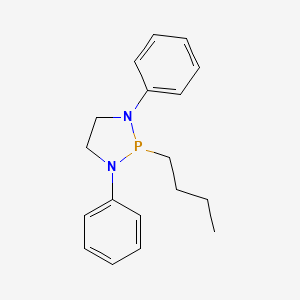
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
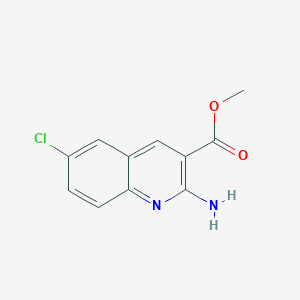
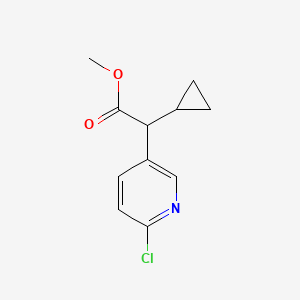
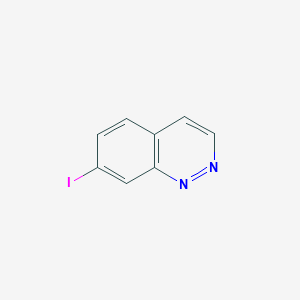

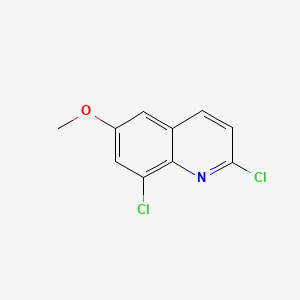
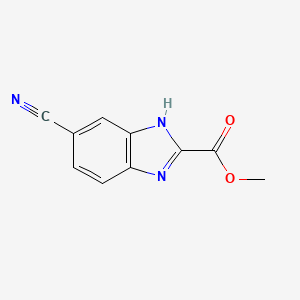

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
